Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-6(12)8-11-5-7(15-8)9(13)14-10(2,3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKVDLWCLNDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with tert-butyl esters. One common method includes the reaction of 2-acetylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Halogen Substitution at Position 2
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Starting material : Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (PubChem CID: 24229786) .
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Reaction : The chlorine atom at position 2 is replaced with an acetyl group via nucleophilic substitution.
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Conditions :
Acetylation via Organometallic Reagents
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Mechanism : The thiazole ring undergoes lithiation at position 2 using butyllithium, followed by quenching with acetylating agents (e.g., acetic anhydride or acetyl chloride) .
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Key intermediate : 2-Lithio-1,3-thiazole-5-carboxylate tert-butyl ester.
Ester Hydrolysis and Derivative Formation
The tert-butyl ester group at position 5 can be hydrolyzed to generate carboxylic acid derivatives:
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Conditions : Acidic (HCl/THF) or enzymatic hydrolysis.
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Product : 2-Acetyl-1,3-thiazole-5-carboxylic acid, which serves as a precursor for amides or esters.
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Applications : Used to synthesize fluorescent probes or bioconjugates for biological studies .
Reactivity of the Acetyl Group
The acetyl moiety at position 2 participates in condensation and reduction reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine catalyst, ethanol | Styryl or arylidene derivatives | |
| Reduction | NaBH₄ or LiAlH₄ | 2-(1-Hydroxyethyl)-thiazole |
Scientific Research Applications
Anticancer Applications
Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate has been investigated for its potential anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study: Synthesis of Thiazole Derivatives
- Researchers synthesized a series of thiazole derivatives, including those based on this compound, which were evaluated for cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values comparable to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.71 | Tubulin inhibition |
| B | A549 | 6.14 | Apoptosis induction |
| C | U251 | 23.30 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities against various pathogens. The thiazole moiety is known to enhance the biological activity of compounds against bacteria and fungi.
Case Study: Antibacterial Screening
- In a recent study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated broad-spectrum antibacterial activity, particularly against strains of Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 50 μg/mL |
| E | S. aureus | 25 μg/mL |
| F | Pseudomonas aeruginosa | 100 μg/mL |
Synthetic Methodologies
This compound serves as a versatile building block in organic synthesis, particularly in the development of complex heterocyclic compounds.
Case Study: Synthesis of Novel Heterocycles
- The compound has been utilized in the synthesis of novel triazoles and other heterocycles through multi-step reactions involving acylation and cyclization processes. These synthetic routes have led to the discovery of new compounds with enhanced biological activities .
Table 3: Synthetic Applications
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Acylation | Triazole derivatives | 85 |
| Cyclization | Novel thiazoles | 90 |
| Multi-step synthesis | Heterocyclic compounds | 75 |
Mechanism of Action
The mechanism of action of tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky tert-butyl esters enhance hydrolytic stability, making these compounds suitable for prolonged storage or slow-release formulations .
Biological Activity
Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a thiazole ring which is known for its pharmacological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can influence its biological activity. The thiazole moiety is crucial for its interaction with biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. This compound has been investigated for its potential against various microbial strains. A study demonstrated that compounds containing the thiazole structure can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has garnered attention in several studies:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells .
- Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest. The presence of the thiazole ring is essential for these effects, as it facilitates interactions with cellular proteins involved in growth regulation .
Structure-Activity Relationship (SAR)
A comprehensive understanding of the structure-activity relationship (SAR) is vital for optimizing the biological activity of thiazole derivatives:
| Compound Structure | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer (MCF-7) | 10–30 |
| Substituted Thiazoles | Antimicrobial | Varies |
| 2-Aminothiazoles | DHFR Inhibition | 0.06 |
This table illustrates how modifications to the thiazole structure can enhance or diminish biological activity. For example, electron-donating groups at specific positions on the thiazole ring have been shown to increase cytotoxicity .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their anticancer properties against multiple cell lines. This compound was included in this evaluation and showed significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another study screened various thiazole compounds for antimicrobial efficacy against Mycobacterium tuberculosis. This compound exhibited notable inhibitory activity, indicating its potential as a lead compound for developing new antimycobacterial agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate to improve yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 2-acetyl-1,3-thiazole-5-carboxylic acid with tert-butanol using dehydrating agents like DCC or DIC under anhydrous conditions. To optimize yield, statistical experimental design (e.g., response surface methodology) can identify critical parameters such as molar ratios, temperature, and solvent polarity. For example, highlights the use of mathematical modeling to optimize epoxidation reactions, which can be adapted for esterification processes. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents enhances purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions on the thiazole ring. The acetyl group’s carbonyl resonance appears at ~200–210 ppm in ¹³C NMR, while tert-butyl protons show a singlet at ~1.4 ppm in ¹H NMR.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are robust for structure refinement, even with twinned or high-resolution data. notes SHELX’s adaptability to modern crystallographic challenges despite its origins in older computational environments. Hydrogen bonding and steric effects from the tert-butyl group can be analyzed to predict molecular packing .
Q. What are common nucleophilic substitution reactions involving the acetyl group in this compound?
- Methodological Answer : The acetyl group can undergo nucleophilic acyl substitution under basic conditions. For example:
- Aminolysis : Reacting with primary amines (e.g., methylamine) in DMF at 60°C yields amide derivatives.
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the acetyl group to an alcohol without affecting the ester moiety.
Reaction progress should be monitored via IR spectroscopy to track carbonyl group disappearance (1700–1750 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC analysis quantify degradation products. notes that thiazole derivatives may degrade via hydrolysis of the ester group; thus, storing the compound in anhydrous environments (e.g., desiccators with silica gel) is critical. Mass spectrometry identifies degradation pathways, such as tert-butyl group cleavage or oxidation of the thiazole ring .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s inhibition of kinase enzymes?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the acetyl group forms hydrogen bonds with kinase active-site residues (e.g., hinge-region backbone NH). Competitive inhibition assays (IC₅₀ determination via fluorescence polarization) validate binding affinity. suggests that thiazole derivatives disrupt ATP-binding pockets, supported by crystallographic data from homologous kinases. Structure-activity relationship (SAR) studies can compare inhibitory potency against chloro or bromo analogs .
Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and frontier molecular orbitals. Fukui indices identify electrophilic/nucleophilic sites, predicting regioselectivity in reactions like electrophilic aromatic substitution. Solvent effects (e.g., polarizable continuum models) simulate reaction kinetics in DMSO or THF. ’s optimization framework for epoxidation can guide analogous studies for this compound .
Q. How should researchers resolve contradictions in crystallographic data caused by disordered tert-butyl groups?
- Methodological Answer : SHELXL’s PART instruction partitions disordered atoms into multiple sites, refining occupancy factors iteratively. emphasizes SHELX’s flexibility in handling disorder, even in low-symmetry space groups. Residual density maps and Hirshfeld surface analysis distinguish genuine disorder from data collection artifacts. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves model accuracy .
Q. What SAR trends differentiate the biological activity of this compound from its chloro or bromo analogs?
- Methodological Answer : Comparative cytotoxicity assays (e.g., MTT in HeLa cells) show that the acetyl group enhances membrane permeability versus halogenated analogs. and highlight that chloro derivatives exhibit stronger enzyme inhibition due to higher electronegativity, while acetylated variants may prioritize metabolic stability. Molecular dynamics simulations (NAMD/GROMACS) quantify binding persistence in enzymatic pockets .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation ( ).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 minutes (per ). Stability in DMSO stock solutions should be verified weekly to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
